

benchmarking the purity of synthesized 2,3-Dibromopropionamide against standards

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Compound of Interest

Compound Name: 2,3-Dibromopropionamide

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A Comparative Purity Analysis of Synthesized 2,3-Dibromopropionamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a synthesized batch of **2,3-Dibromopropionamide** against commercially available standards. The analysis employs a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a thorough assessment of purity and identify potential impurities. The experimental data and detailed protocols furnished herein serve as a valuable resource for researchers engaged in the synthesis and quality control of this important chemical intermediate.

Purity Benchmarking Data

The purity of the synthesized **2,3-Dibromopropionamide** was rigorously evaluated and compared against two commercial standards. The results are summarized in the table below, offering a clear quantitative comparison across different analytical methodologies.

Analytical Method	Synthesized 2,3-Dibromopropionamide	Commercial Standard A (>98.0% GC)[1]	Commercial Standard B (>99% HPLC)[2]
HPLC (UV, 210 nm)	98.7%	98.2%	>99.5%
GC-MS (Total Ion Chromatogram)	98.5% (as 2-Bromopropenamide)	98.1% (as 2-Bromopropenamide)	Not available
¹ H NMR (400 MHz, DMSO-d ₆)	>99% (relative to internal standard)	>99% (relative to internal standard)	>99% (relative to internal standard)
Melting Point	131-133 °C	131.0 to 136.0 °C[1]	132-133°C[2]

Note on GC-MS Data: During GC analysis, **2,3-Dibromopropionamide** can undergo dehydrobromination to form the more stable 2-Bromopropenamide.[3] For reliable quantification, the analysis was performed under conditions that promote this conversion, and the purity is reported based on the resulting 2-Bromopropenamide peak.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols are designed to be readily adaptable for implementation in a standard analytical laboratory.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **2,3-Dibromopropionamide** and the detection of non-volatile impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.

- Detection: UV absorbance at 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solutions were then filtered through a 0.45 μ m syringe filter prior to injection.
- Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed for the analysis of volatile impurities and to confirm the identity of the main component. As noted, thermal degradation in the GC inlet is a key consideration.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Injector Temperature: 250°C (to promote conversion to 2-Bromopropenamide).
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Hold: Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-300 m/z.

- **Sample Preparation:** Samples were dissolved in ethyl acetate at a concentration of approximately 1 mg/mL.
- **Data Analysis:** The purity is calculated based on the peak area of 2-Bromopropenamide in the total ion chromatogram. The mass spectrum of the peak is used to confirm its identity.

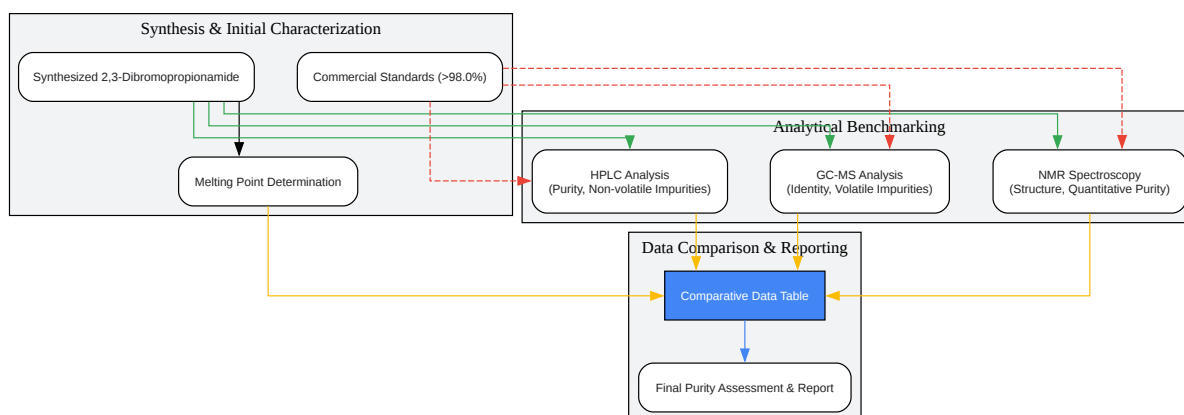
3. Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

NMR provides structural confirmation and a quantitative assessment of purity against a certified internal standard.

- **Instrumentation:** A 400 MHz NMR spectrometer.
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d_6).
- **Internal Standard:** A certified reference standard with a known purity and a distinct, non-overlapping signal (e.g., maleic acid).
- **Sample Preparation:** An accurately weighed amount of the **2,3-Dibromopropionamide** sample and the internal standard were dissolved in DMSO-d_6 .
- **Data Acquisition:** A standard proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Purity Calculation:** The purity is calculated by comparing the integral of a characteristic proton signal of **2,3-Dibromopropionamide** with the integral of a known proton signal from the internal standard, taking into account the molecular weights and the number of protons giving rise to each signal.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized **2,3-Dibromopropionamide**.



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Caption: Workflow for Purity Benchmarking of **2,3-Dibromopropionamide**.

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